1-(2-{[6-(3,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione
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Overview
Description
1-(2-{[6-(3,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core linked to a difluorophenyl-substituted pyridine via an ethoxy bridge. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .
Preparation Methods
The synthesis of 1-(2-{[6-(3,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the ethoxy bridge and the difluorophenyl-pyridine moiety. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to enhance yield and purity .
Chemical Reactions Analysis
1-(2-{[6-(3,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in reduced forms of the compound.
Scientific Research Applications
1-(2-{[6-(3,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(2-{[6-(3,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl-pyridine moiety is crucial for binding to these targets, while the pyrrolidine-2,5-dione core modulates the compound’s overall activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
1-(2-{[6-(3,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity.
Difluorophenyl-pyridine derivatives: These compounds have similar aromatic systems but may lack the pyrrolidine-2,5-dione core, affecting their binding properties and efficacy. The uniqueness of this compound lies in its combined structural features, which contribute to its distinct biological and chemical properties.
Properties
CAS No. |
918147-02-1 |
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Molecular Formula |
C17H14F2N2O3 |
Molecular Weight |
332.30 g/mol |
IUPAC Name |
1-[2-[6-(3,4-difluorophenyl)pyridin-3-yl]oxyethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H14F2N2O3/c18-13-3-1-11(9-14(13)19)15-4-2-12(10-20-15)24-8-7-21-16(22)5-6-17(21)23/h1-4,9-10H,5-8H2 |
InChI Key |
RZQRADIOKVNLFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOC2=CN=C(C=C2)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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